2-Formyl-1H-indole-6-carbonitrile
Overview
Description
“2-Formyl-1H-indole-6-carbonitrile” is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. It is used as a reactant in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “2-Formyl-1H-indole-6-carbonitrile” is represented by the InChI code 1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H
. This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Formyl-1H-indole-6-carbonitrile” include a molecular weight of 170.17 g/mol, and it is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Highly Functionalized Indoles : 2-Formyl-1H-indole-6-carbonitrile is used in the synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating its versatility in creating di-, tri-, and tetra-substituted indole derivatives (Hrizi et al., 2021).
Formation of Metal Complexes : Research shows the ability of 2-Formyl-1H-indole-6-carbonitrile to form metal complexes with potential antimicrobial activity. This was demonstrated through the synthesis and characterization of dithiocarbamate ligands derived from this compound (Al-Obaidy et al., 2020).
Biological and Pharmacological Applications
- Cytotoxic Activity against Cancer Cells : Compounds derived from 2-Formyl-1H-indole-6-carbonitrile have been synthesized and tested for their cytotoxic activity against various human cancer cell lines. This indicates the potential use of these compounds in cancer research and treatment (Radwan et al., 2020).
Fluorescence and Optical Properties
- Fluorescence Emission : Some derivatives of 2-Formyl-1H-indole-6-carbonitrile exhibit fluorescence properties, suggesting their use in optical and imaging applications. The specific conditions and structures of these derivatives determine their emission characteristics (Zalte et al., 2020).
Safety and Hazards
The safety information for “2-Formyl-1H-indole-6-carbonitrile” includes several hazard statements: H302+H312+H332-H315-H317-H319-H335, indicating potential hazards upon exposure. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-formyl-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .
Action Environment
The interaction between host and microorganism widely affects the immune and metabolic status of indole and its derivatives .
properties
IUPAC Name |
2-formyl-1H-indole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGVNQOBGZODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544010 | |
Record name | 2-Formyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104291-63-6 | |
Record name | 2-Formyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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